molecular formula C27H29N2PSSe B11095768 (Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide

(Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide

Cat. No.: B11095768
M. Wt: 523.5 g/mol
InChI Key: ZZPWNTKZGKUBHQ-BWAHOGKJSA-N
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Description

(Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide: , often referred to as compound Z , is a complex organic molecule with a distinctive structure. Let’s break down its components:

  • (Z)-2-(1H-1,3-Benzimidazol-2-ylsulfanyl): : This part of the compound contains a benzimidazole ring with a sulfur atom attached. Benzimidazoles are heterocyclic compounds commonly found in pharmaceuticals and agrochemicals.

  • 1-(tert-butyl)-1-ethenyl[bis(4-methylphenyl)]phosphine selenide: : Here, we have a phosphine-selenium moiety with tert-butyl and bis(4-methylphenyl) substituents. Phosphine-selenium compounds exhibit interesting properties due to the interplay between phosphorus and selenium atoms.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for compound Z, but one common approach involves the condensation of a benzimidazole thiol with a phosphine selenide precursor. The reaction proceeds under mild conditions and yields the desired compound.

Industrial Production: While not widely produced industrially, compound Z can be synthesized on a laboratory scale. Researchers often optimize the reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Compound Z undergoes various chemical reactions:

  • Oxidation: : The selenium atom can be oxidized to form a selenoxide or selenone. Common oxidants include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction of the selenium atom can yield a selenide or selenol. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

  • Substitution: : The tert-butyl group can be substituted with other functional groups. For instance, nucleophilic substitution with alkyl halides or amines can modify the tert-butyl position.

Major products from these reactions include selenides, selenoxides, and selenones.

Scientific Research Applications

Compound Z finds applications in various fields:

  • Chemistry: : As a versatile building block, it participates in the synthesis of more complex molecules.

  • Biology: : Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, and cellular pathways.

  • Medicine: : Investigations focus on its pharmacological properties, including potential anticancer, antimicrobial, or anti-inflammatory effects.

  • Industry: : While not yet widely used, compound Z’s unique structure may inspire novel materials or catalysts.

Mechanism of Action

The exact mechanism by which compound Z exerts its effects remains an active area of research. It likely involves interactions with specific protein targets or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Compound Z stands out due to its combination of benzimidazole, phosphine, and selenium elements. Similar compounds include other phosphine-selenium derivatives, but none precisely match its structure.

Properties

Molecular Formula

C27H29N2PSSe

Molecular Weight

523.5 g/mol

IUPAC Name

[(Z)-1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbut-1-en-2-yl]-bis(4-methylphenyl)-selanylidene-λ5-phosphane

InChI

InChI=1S/C27H29N2PSSe/c1-19-10-14-21(15-11-19)30(32,22-16-12-20(2)13-17-22)25(27(3,4)5)18-31-26-28-23-8-6-7-9-24(23)29-26/h6-18H,1-5H3,(H,28,29)/b25-18-

InChI Key

ZZPWNTKZGKUBHQ-BWAHOGKJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)P(=[Se])(C2=CC=C(C=C2)C)/C(=C\SC3=NC4=CC=CC=C4N3)/C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)P(=[Se])(C2=CC=C(C=C2)C)C(=CSC3=NC4=CC=CC=C4N3)C(C)(C)C

Origin of Product

United States

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